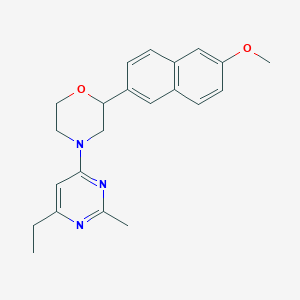![molecular formula C15H19NO3S B5315303 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)
2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as MCC-555, is a chemical compound that has been extensively studied for its potential therapeutic applications. MCC-555 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting the production of prostaglandins, 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have a good safety profile and does not cause significant gastrointestinal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has a good safety profile and does not cause significant toxicity. However, the synthesis of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a complex process that requires specialized equipment and expertise. The compound is also expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for the study of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid. One potential direction is the development of new formulations of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid that can improve its bioavailability and reduce its toxicity. Another potential direction is the study of the pharmacokinetics of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, which can help to optimize dosing regimens. Additionally, the potential use of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis, should be explored. Finally, the development of new analogs of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid that can improve its efficacy and reduce its toxicity should be investigated.
Conclusion
In conclusion, 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a promising compound that has shown potential therapeutic applications in the treatment of various inflammatory conditions. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which reduces inflammation, pain, and fever. 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, but its synthesis is a complex process that requires specialized equipment and expertise. There are several future directions for the study of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, including the development of new formulations and analogs.
Synthesemethoden
The synthesis of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2-(methylthio)aniline with cyclohexanone to form the intermediate product, which is then reacted with phosgene to yield the final product. The synthesis of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
Eigenschaften
IUPAC Name |
2-[(2-methylsulfanylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFYCNMOXUNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5315220.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315279.png)
![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)

